2,2,2-Trifluoro-1-[4-(hydroxymethyl)-1-methyl-1H-pyrrol-2-yl]ethan-1-one
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Overview
Description
2,2,2-Trifluoro-1-[4-(hydroxymethyl)-1-methyl-1H-pyrrol-2-yl]ethan-1-one is a fluorinated organic compound with the molecular formula C9H10F3NO2 This compound is characterized by the presence of a trifluoromethyl group, a hydroxymethyl group, and a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-1-[4-(hydroxymethyl)-1-methyl-1H-pyrrol-2-yl]ethan-1-one typically involves the reaction of a trifluoroacetyl compound with a pyrrole derivative. One common method includes the use of trifluoroacetic anhydride and a hydroxymethyl-substituted pyrrole under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen, to prevent oxidation and other side reactions. The reaction mixture is then purified using standard techniques such as column chromatography to isolate the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoro-1-[4-(hydroxymethyl)-1-methyl-1H-pyrrol-2-yl]ethan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the trifluoromethyl group.
Major Products
Oxidation: Formation of 2,2,2-trifluoro-1-[4-(carboxymethyl)-1-methyl-1H-pyrrol-2-yl]ethan-1-one.
Reduction: Formation of 2,2,2-trifluoro-1-[4-(hydroxymethyl)-1-methyl-1H-pyrrol-2-yl]ethanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,2,2-Trifluoro-1-[4-(hydroxymethyl)-1-methyl-1H-pyrrol-2-yl]ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a biochemical probe due to its unique fluorinated structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific chemical and physical properties.
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoro-1-[4-(hydroxymethyl)-1-methyl-1H-pyrrol-2-yl]ethan-1-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity. The hydroxymethyl group can form hydrogen bonds with target proteins, further influencing their function. These interactions can lead to changes in cellular pathways, ultimately resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trifluoro-1-[4-(hydroxymethyl)phenyl]ethanone: Similar structure but with a phenyl ring instead of a pyrrole ring.
2,2,2-Trifluoro-1-[4-(hydroxymethyl)morpholin-4-yl]ethan-1-one: Contains a morpholine ring instead of a pyrrole ring[][6].
Uniqueness
2,2,2-Trifluoro-1-[4-(hydroxymethyl)-1-methyl-1H-pyrrol-2-yl]ethan-1-one is unique due to the presence of both a trifluoromethyl group and a pyrrole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the pyrrole ring provides a versatile scaffold for further chemical modifications[6][6].
Properties
IUPAC Name |
2,2,2-trifluoro-1-[4-(hydroxymethyl)-1-methylpyrrol-2-yl]ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3NO2/c1-12-3-5(4-13)2-6(12)7(14)8(9,10)11/h2-3,13H,4H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJQPRVWXJIZHLL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C1C(=O)C(F)(F)F)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70664294 |
Source
|
Record name | 2,2,2-Trifluoro-1-[4-(hydroxymethyl)-1-methyl-1H-pyrrol-2-yl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70664294 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
128887-04-7 |
Source
|
Record name | 2,2,2-Trifluoro-1-[4-(hydroxymethyl)-1-methyl-1H-pyrrol-2-yl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70664294 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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